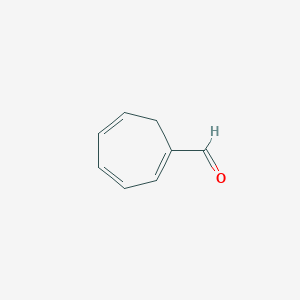

1,3,5-Cycloheptatriene-1-carboxaldehyde

Description

Contextualization within Cycloheptatriene (B165957) Derivatives and Analogues

1,3,5-Cycloheptatriene-1-carboxaldehyde belongs to the broader class of compounds known as cycloheptatrienes. The parent compound, 1,3,5-cycloheptatriene (C₇H₈), is a non-aromatic cyclic polyene characterized by a seven-membered ring containing three conjugated double bonds and a methylene (B1212753) (-CH₂-) bridge. wikipedia.org This non-planarity prevents the continuous overlap of p-orbitals required for aromaticity. wikipedia.orgquora.com However, the removal of a hydride ion from the methylene group leads to the formation of the planar, aromatic tropylium (B1234903) cation (C₇H₇⁺), a key feature of cycloheptatriene chemistry. wikipedia.org

The cycloheptatriene framework can be functionalized to create a wide array of derivatives with diverse properties. These include naturally occurring and synthetic compounds such as:

Tropone: A derivative featuring a carbonyl group within the ring, creating a conjugated system. wikipedia.org

Tropolone: Contains both a carbonyl and a hydroxyl group on the ring. wikipedia.org

Hinokitiol: An isopropyl-substituted tropolone. wikipedia.org

This compound is distinguished by the presence of a carboxaldehyde (-CHO) group attached to one of the double-bonded carbons. This substituent significantly influences the molecule's reactivity.

A critical aspect of cycloheptatriene chemistry is the dynamic equilibrium between the cycloheptatriene structure and its valence tautomer, norcaradiene. This equilibrium can be influenced by substituents on the ring. Electron-withdrawing groups, such as the carboxaldehyde group in this compound, tend to shift the equilibrium toward the norcaradiene form. This phenomenon is pivotal in dictating the regioselectivity of certain chemical reactions.

Classic synthetic routes to cycloheptatriene derivatives, such as the Buchner ring enlargement, involve the reaction of benzene (B151609) with a diazoacetate to form a norcaradiene intermediate, which then undergoes an electrocyclic ring expansion. wikipedia.org

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research lies primarily in its utility as a versatile building block and a model system for studying reaction mechanisms. The presence of the aldehyde functional group provides a reactive handle for a multitude of synthetic transformations, allowing for the construction of more complex molecular architectures.

Research has demonstrated its application as a precursor in the synthesis of novel bioactive molecules. For instance, it is a key starting material in the synthesis of various anilines containing the 1,3,5-cycloheptatriene fragment, which have been investigated for their potential antimicrobial properties.

Furthermore, the compound is instrumental in studies of reaction dynamics and selectivity. The electron-withdrawing nature of the carboxaldehyde group has been shown to direct the outcome of reactions. In manganese(III) acetate-mediated reactions with 1,3-dicarbonyl compounds, cycloheptatrienes substituted with such groups exclusively yield products derived from the norcaradiene tautomer. This provides valuable insight into the principles of valence isomerization and substituent effects in directing chemical reactivity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on computed data.

| Property | Value |

| IUPAC Name | cyclohepta-1,3,5-triene-1-carbaldehyde nih.gov |

| Molecular Formula | C₈H₈O nih.gov |

| Molecular Weight | 120.15 g/mol nih.gov |

| CAS Number | 65810-18-6 nih.gov |

| Monoisotopic Mass | 120.057514874 Da nih.gov |

Data sourced from PubChem. nih.gov

Detailed Research Findings

Recent investigations have highlighted the specific reactivity of this compound, particularly concerning the influence of its aldehyde substituent on the cycloheptatriene-norcaradiene equilibrium.

In a study examining the reactions of cycloheptatriene derivatives with 1,3-diketones in the presence of manganese(III) acetate, a distinct difference in reactivity was observed between the unsubstituted cycloheptatriene and its derivatives bearing electron-withdrawing groups. While the parent cycloheptatriene yielded a mixture of addition products, derivatives like this compound exclusively gave products formed from the norcaradiene structure. This finding underscores the role of the aldehyde group in shifting the tautomeric equilibrium, making the norcaradiene form more accessible for reaction. This selective reactivity is crucial for synthetic chemists aiming to control the outcome of reactions involving these seven-membered ring systems.

Another area of research demonstrates the utility of this compound as a synthetic intermediate. It has been employed in the synthesis of N-arylmethylene-4-(7-cyclohepta-1,3,5-trienyl)anilines. This synthesis involves the reaction of aromatic aldehydes, such as this compound, with aniline (B41778) and tropylium tetrafluoroborate. The resulting compounds have been screened for biological activity, with some showing promise as antimicrobial agents. This application showcases the role of this compound in medicinal chemistry as a scaffold for developing new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

65810-18-6 |

|---|---|

Molecular Formula |

C8H8O |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

cyclohepta-1,3,5-triene-1-carbaldehyde |

InChI |

InChI=1S/C8H8O/c9-7-8-5-3-1-2-4-6-8/h1-5,7H,6H2 |

InChI Key |

NCPTVZJYPXMSFL-UHFFFAOYSA-N |

SMILES |

C1C=CC=CC=C1C=O |

Canonical SMILES |

C1C=CC=CC=C1C=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1,3,5 Cycloheptatriene 1 Carboxaldehyde and Analogues

Pericyclic Reactions and Electrocyclizations

Pericyclic reactions, which proceed through a cyclic transition state, are fundamental to the reactivity of cycloheptatriene (B165957) systems. These concerted reactions, governed by the principles of orbital symmetry, include cycloadditions and electrocyclic reactions.

Diels-Alder Cycloadditions: Diene and Dienophile Roles of the Cycloheptatriene Moiety

The cycloheptatriene framework can participate in Diels-Alder reactions, a powerful tool for the formation of six-membered rings, by acting as either a 4π-electron diene or a 2π-electron dienophile. organic-chemistry.orgmasterorganicchemistry.com However, its reactivity is intricately linked to its valence isomerization with norcaradiene. youtube.comresearchgate.net

The cycloheptatriene (CHT) molecule itself contains a diene system, but it is often less reactive in Diels-Alder reactions than its valence isomer, norcaradiene (NCD). youtube.com The equilibrium between CHT and NCD, an example of valence tautomerism, strongly favors the CHT form. youtube.com Despite its low concentration, the NCD isomer, which contains a cyclohexadiene fused to a cyclopropane (B1198618) ring, is a more reactive diene for [4+2] cycloadditions. youtube.comresearchgate.net This reactivity can be harnessed by trapping the in-situ generated norcaradiene with a suitable dienophile. nih.govacs.org For instance, the reaction of cycloheptatriene with maleic anhydride, a reactive dienophile, proceeds through the norcaradiene intermediate to form the corresponding Diels-Alder adduct. youtube.comresearchgate.net This strategy has been utilized in the synthesis of antiviral drugs like Tecovirimat. nih.govacs.org

Recent studies have demonstrated selective cycloaddition reactions with different partners. For example, cycloheptatriene exhibits nitrosophile characteristics, while norcaradiene acts as an arynophile, leading to selective [6+2] and [4+2] cycloadditions, respectively. nih.gov

Higher-Order Cycloadditions (e.g., [6+2], [2+2+2]) in Cycloheptatriene Systems

Beyond the classic [4+2] Diels-Alder reaction, cycloheptatriene systems are capable of participating in higher-order cycloadditions, providing access to medium-sized ring systems that are otherwise challenging to synthesize. researchgate.net These reactions often require transition metal catalysis or photochemical activation to proceed efficiently.

[6+2] Cycloadditions: The 6π-electron system of cycloheptatriene can react with a 2π-electron component in a [6+2] cycloaddition to form bicyclo[4.2.1]nonane derivatives. nih.gov These reactions can be promoted by various transition metals, including chromium, cobalt, and titanium. nih.govacs.orgacs.orgmdpi.com For example, cobalt complexes effectively catalyze the [6+2] cycloaddition of cycloheptatriene with both terminal alkynes and allenes, often with high regio- and stereoselectivity. acs.orgacs.org Chromium(0)-promoted photochemical [6π+2π] cycloadditions with allenes have also been reported. nih.gov Furthermore, thermally forbidden suprafacial [6+2]-cycloadditions of cycloheptatriene with nitroso compounds have been observed, offering a unique pathway to functionalized cycloheptadienes. nih.gov

[2+2+2] Cycloadditions: While less common, formal intermolecular [2+2+2+1] cycloadditions mediated by manganese(II) have been developed for the synthesis of fused cycloheptatriene derivatives from N-(acylmethyl)pyridinium iodides and naphthoquinone. acs.org This method provides an efficient route to complex seven-membered carbocyclic rings. acs.org

Below is a table summarizing selected higher-order cycloaddition reactions involving cycloheptatriene.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| [6+2] | Cycloheptatriene, Phenylallene | CoI₂(dppe), Zn, ZnI₂ | Bicyclo[4.2.1]nonatriene | acs.org |

| [6+2] | Cycloheptatriene, Terminal Alkynes | CoI₂(dppe), Zn, ZnI₂ | 7-Alkyl-bicyclo[4.2.1]nona-2,4,7-trienes | acs.org |

| [6+2] | (η⁶-Cycloheptatriene)tricarbonylchromium(0), Allenes | Photochemical | Bicyclo[4.2.1]nonane | nih.gov |

| [6+2] | Cycloheptatriene, Nitrosobenzene | Chlorobenzene, 50°C | Densely functionalized cycloheptadienes | nih.gov |

| [2+2] | Cycloheptatriene, Dichloroketene | Activated Zinc | 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one | rsc.orgrsc.org |

Electrocyclic Ring Opening and Closure Processes

Electrocyclic reactions involve the concerted formation or cleavage of a σ-bond within a conjugated π-system. libretexts.org For cycloheptatriene, the key electrocyclic process is the 6π-electron disrotatory ring closure to form its bicyclic valence isomer, norcaradiene. researchgate.netyoutube.com This reaction is thermally allowed according to the Woodward-Hoffmann rules. youtube.com

The principles of electrocyclic reactions are fundamental to understanding the behavior of cycloheptatriene and its derivatives in various chemical transformations. wikipedia.orgmasterorganicchemistry.com For instance, the thermal ring-opening of benzocyclobutene produces an unstable ortho-quinodimethane, which can be trapped in a subsequent Diels-Alder reaction. wikipedia.org Similarly, the cycloheptatriene-norcaradiene equilibrium allows for the selective trapping of the norcaradiene isomer in cycloaddition reactions. acs.org

Valence Isomerization and Tautomerism

Valence isomerization, a form of isomerism where molecules with the same molecular formula differ in the arrangement of their valence electrons and atomic positions, is a defining characteristic of cycloheptatriene chemistry. youtube.comnih.gov

Cycloheptatriene-Norcaradiene Equilibrium Dynamics

The most significant valence isomerization for cycloheptatriene is its dynamic equilibrium with norcaradiene (bicyclo[4.1.0]hepta-2,4-diene). nih.govacs.org This equilibrium involves a disrotatory 6π-electrocyclic reaction. nih.gov The cycloheptatriene isomer is generally the thermodynamically more stable form due to the ring strain present in the cyclopropane ring of norcaradiene. rsc.org

The energy difference between the two isomers is relatively small, allowing for a dynamic equilibrium where both species are present, although the concentration of norcaradiene is typically low. nih.govrsc.org Recent quantum chemical calculations have revisited this equilibrium, suggesting that at low temperatures, heavy-atom tunneling plays a significant role, leading to an extremely short half-life for norcaradiene, making it difficult to detect directly. acs.orgacs.org

Despite its low equilibrium concentration, the norcaradiene isomer is often the more reactive species in certain pericyclic reactions, particularly Diels-Alder cycloadditions. researchgate.net This allows for reactions to be driven through the norcaradiene tautomer, even though it is the minor component of the equilibrium mixture. researchgate.net

Influence of Substituents on Valence Isomerization Pathways

The position of the cycloheptatriene-norcaradiene equilibrium can be significantly influenced by the electronic and steric properties of substituents on the seven-membered ring. researchgate.netrsc.orgresearchgate.net

Electron-withdrawing groups, particularly at the C7 position, tend to shift the equilibrium towards the norcaradiene isomer. researchgate.net This is because these groups can stabilize the cyclopropane ring of the norcaradiene structure. Conversely, electron-donating groups may favor the cycloheptatriene form.

A systematic study on a series of azulenones demonstrated the impact of substitution on the NCD-CHT equilibrium. rsc.orgresearchgate.net NMR spectroscopy was used to probe the position of the equilibrium, which is influenced by both steric and electronic effects of the substituents. rsc.org For example, in C-3 substituted azulenones, the equilibrium lies more towards the norcaradiene form compared to the unsubstituted analogue. rsc.org The stereochemistry of the substituents also plays a role; trans-diastereomers favored the norcaradiene tautomer, while cis-diastereomers showed a shift towards the cycloheptatriene. rsc.org

The following table illustrates the qualitative effect of substituents on the cycloheptatriene-norcaradiene equilibrium.

| Substituent Type at C7 | Effect on Equilibrium | Favored Isomer |

| Electron-withdrawing (e.g., -CN, -CHO) | Stabilizes cyclopropane ring | Norcaradiene |

| Electron-donating (e.g., -CH₃, -NH₂) | Destabilizes cyclopropane ring | Cycloheptatriene |

| Steric bulk | Can influence conformational preferences | Varies |

This substituent-dependent control over the valence isomerization provides a powerful tool for modulating the reactivity of cycloheptatriene systems and directing them towards specific reaction pathways. researchgate.net

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond is changed to another in an uncatalyzed intramolecular process. wikipedia.org The π-electron system of cycloheptatriene provides a versatile scaffold for various types of sigmatropic shifts.

The 1,3,5-cycloheptatriene ring system is well-known to undergo thermal researchgate.netresearchgate.net sigmatropic hydrogen shifts. This process involves the suprafacial migration of a hydrogen atom from the C7 position to a C1 or C6 position, with a concomitant rearrangement of the π-system. openstax.orglibretexts.org While symmetry-allowed, these thermal reactions in 1,3,5-cycloheptatriene (CHT) have high energy barriers; for the researchgate.netresearchgate.net hydrogen shift, the activation energy has been calculated to be +37.5 kcal/mol. researchgate.net Computational studies using the INDO method have explored the transition state of this reaction, suggesting that one double bond in the cycloheptatriene ring does not participate in the reaction, leading to an open pentadienyl system in the transition state. tue.nl

A related and fascinating phenomenon observed in substituted cycloheptatrienes is the "walk" rearrangement. This process involves the migration of a group around the periphery of the ring system. wikipedia.org For instance, in a bicyclo[4.1.0]heptadiene (norcaradiene), which exists in equilibrium with its cycloheptatriene valence isomer, a divalent group within the three-membered ring can migrate around the six-membered ring. wikipedia.org This can be formally described as a series of researchgate.netresearchgate.net sigmatropic shifts. youtube.com The thermal isomerization of monosubstituted cyclopentadienes, a related cyclic diene system, is a common example of this type of "walk" rearrangement, where a substituent effectively moves around the ring through sequential hydrogen shifts. youtube.com

The migratory aptitude in researchgate.netresearchgate.net shifts within cyclic systems follows certain trends. For example, studies on various cyclic systems have established a general preference for migration: carbonyl and carboxyl groups migrate more readily than hydride, which in turn migrates more readily than phenyl and vinyl groups, with alkyl groups having the lowest migratory aptitude. wikipedia.org

Table 1: Activation Energies for researchgate.netresearchgate.net Hydrogen Shifts in Cyclic Dienes

| Compound | Method | Activation Energy (kcal/mol) |

|---|---|---|

| 1,3-Cyclopentadiene | B3LYP/6-31G* | +26.9 |

| 1,3,5-Cycloheptatriene | B3LYP/6-31G* | +37.5 |

| 1,3-Cyclopentadiene | CNDO/2 | 10 |

| 1,3-Cyclopentadiene | INDO | 17 |

Data sourced from multiple theoretical and experimental studies. researchgate.netresearchgate.net

Upon photoexcitation, cycloheptatriene and its derivatives exhibit distinct sigmatropic rearrangement pathways compared to their thermal counterparts. The predominant photochemical reaction is a suprafacial researchgate.netresearchgate.net sigmatropic hydrogen shift. doi.org This transformation is remarkably efficient and occurs on an ultrafast timescale. rsc.org Time-resolved experiments have shown that the entire process, from initial excitation to the repopulation of the ground state, occurs in less than 200 femtoseconds. rsc.org

This photochemical researchgate.netresearchgate.net-H shift is significantly faster than other competing photochemical reactions, such as the electrocyclic ring closure to form bicyclo[3.2.0]hepta-2,6-diene. doi.org The dynamics of this process are thought to involve a continuous pathway from the initially excited electronic state through two conical intersections back to the ground-state surface, facilitating the rapid hydrogen migration. rsc.org Antarafacial researchgate.netresearchgate.net shifts are also predicted by Woodward-Hoffmann rules and are observed in certain bicyclic systems and in the conversion of lumisterol (B196343) to vitamin D₂. wikipedia.orguh.edu

Other Key Rearrangements

Beyond sigmatropic shifts, cycloheptatriene systems participate in a variety of other mechanistically significant rearrangements, often leading to profound changes in the molecular framework.

The Wolff rearrangement is a chemical reaction in which an α-diazocarbonyl compound is converted into a ketene (B1206846) through a 1,2-rearrangement, accompanied by the loss of dinitrogen (N₂). wikipedia.orgorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or through transition metal catalysis. wikipedia.org

In the context of cycloheptatriene chemistry, this reaction becomes relevant when the cycloheptatriene moiety is part of the migrating group or when the α-diazoketone is cyclic. For a compound like 1-(2-diazoacetyl)-1,3,5-cycloheptatriene, the Wolff rearrangement would lead to a ketene intermediate where the cycloheptatrienyl group has migrated. This highly reactive ketene can then be trapped by various nucleophiles (e.g., water, alcohols, amines) to yield carboxylic acid derivatives. organic-chemistry.orgyoutube.com A key application of the Wolff rearrangement is in ring contraction. If a cyclic α-diazo ketone undergoes this rearrangement, the resulting product will have a ring that is one carbon smaller than the starting material. wikipedia.orgyoutube.com This strategy could be employed to synthesize functionalized bicyclic systems from cycloheptatriene precursors.

The Cope rearrangement is a nih.govnih.gov sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comwikipedia.org The reaction is thermally allowed and proceeds through a concerted, cyclic transition state, which often adopts a chair-like geometry. wikipedia.orgyoutube.com

Substituted cycloheptatrienes can undergo various isomerization reactions, with the pathways being highly dependent on the nature and position of the substituent. A fundamental transformation is the valence isomerization between the cycloheptatriene ring and its bicyclic isomer, bicyclo[4.1.0]hepta-2,4-diene (norcaradiene). nih.gov This is a thermally allowed disrotatory electrocyclic reaction. The equilibrium between these two isomers is sensitive to steric and electronic effects of substituents. For instance, electron-withdrawing groups on the C7 methylene (B1212753) carbon of cycloheptatriene can favor the norcaradiene isomer. researchgate.net

DFT calculations have been used to investigate the reactivity of different formyl cycloheptatriene isomers. The position of the formyl group on the cycloheptatriene core has a profound effect on the reaction pathways, leading to distinct cycloaddition products ([4+2], [6+2], or [4+6]) depending on the specific isomer used. researchgate.net Furthermore, theoretical studies have explored complex skeletal rearrangements, such as the isomerization of the norbornadiene radical cation to the 1,3,5-cycloheptatriene radical cation, which can proceed through concerted or stepwise mechanisms involving norcaradiene radical cation intermediates. nih.gov These studies highlight how substitution can dramatically alter reaction barriers and favor different isomerization pathways. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| 1,3,5-Cycloheptatriene-1-carboxaldehyde |

| 1,3-Cyclopentadiene |

| 1,3,5-Cycloheptatriene |

| Bicyclo[4.1.0]hepta-2,4-diene (Norcaradiene) |

| Bicyclo[3.2.0]hepta-2,6-diene |

| Lumisterol |

| Vitamin D₂ |

| 1-(2-Diazoacetyl)-1,3,5-cycloheptatriene |

| 1-Aryl-2-vinyl cyclopropane |

| 1,5-Diene |

| Norbornadiene |

| Bullvalene |

| Chorismate |

Functional Group Transformations of the Carboxaldehyde Moiety

The reactivity of the aldehyde in this compound is characteristic of aromatic and α,β-unsaturated aldehydes, enabling a suite of functional group interconversions.

Reduction Pathways to Alcohols and other Derivatives

The reduction of the carboxaldehyde group in cycloheptatriene derivatives to a primary alcohol is a fundamental transformation. This conversion is typically achieved using metal hydride reagents. A notable example involves the reduction of a complexed cycloheptatriene derivative, tricarbonyl(formylcycloheptatriene)iron. In this case, the aldehyde is readily reduced to the corresponding primary alcohol, demonstrating the feasibility of this transformation on the cycloheptatriene scaffold. masterorganicchemistry.com

Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be critical in achieving selectivity, especially when other reducible functional groups are present in the molecule.

| Reducing Agent | Product | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (1,3,5-Cycloheptatrien-1-yl)methanol | Methanol or Ethanol, Room Temperature | A mild and selective reagent for reducing aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | (1,3,5-Cycloheptatrien-1-yl)methanol | Anhydrous ether or THF, followed by aqueous workup | A powerful reducing agent, capable of reducing a wide range of functional groups. |

Substitution and Derivatization Reactions at the Aldehyde Group

The electrophilic carbon of the carboxaldehyde group is susceptible to nucleophilic attack, leading to a variety of substitution and derivatization products. These reactions are essential for introducing new functionalities and extending the carbon skeleton.

Imination: The reaction of this compound with primary amines yields imines, also known as Schiff bases. This condensation reaction typically occurs under mildly acidic conditions to facilitate the dehydration step.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehydic carbonyl into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide determines the structure of the resulting alkene, offering a high degree of synthetic control. wikipedia.org

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond of this compound leads to the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide nucleophile. libretexts.org The resulting cyanohydrin is a versatile intermediate that can be further transformed into α-hydroxy acids or α-hydroxy amines.

| Reaction Type | Reagents | Product Functional Group | General Reaction Scheme |

|---|---|---|---|

| Imination | Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CHO + R-NH₂ → R'-CH=N-R + H₂O |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR'') | Alkene | R'-CHO + Ph₃P=CHR'' → R'-CH=CHR'' + Ph₃PO |

| Cyanohydrin Formation | HCN, Base (e.g., KCN) | Cyanohydrin | R'-CHO + HCN → R'-CH(OH)CN |

Theoretical and Computational Investigations of 1,3,5 Cycloheptatriene and Its Carboxaldehyde Derivative

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic and geometric properties of 1,3,5-cycloheptatriene and its derivatives. These computational approaches provide a molecular-level understanding that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Studies on Conformation and Energy Landscapes

Density Functional Theory (DFT) has been widely employed to explore the conformational preferences and energy landscapes of cyclic compounds. For 1,3,5-cycloheptatriene, DFT studies have been crucial in understanding its fluxional nature and the energetic barriers between different conformations. mdpi.com The introduction of a carboxaldehyde group is expected to influence the conformational equilibrium and the energy landscape of the parent molecule.

While specific DFT studies on the detailed conformational analysis of 1,3,5-Cycloheptatriene-1-carboxaldehyde are not extensively documented in the provided search results, the principles from studies on related molecules can be applied. The exploration of a molecule's energy landscape involves identifying stationary points, such as local minima and transition states, which correspond to stable conformations and the energy barriers between them. scispace.comcardiff.ac.uk This process, often referred to as Discrete Path Sampling (DPS), provides a framework for understanding the dynamics of conformational changes. scispace.com

Table 1: Representative DFT Functionals for Structural and Energetic Calculations

| DFT Functional | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimizations and frequency calculations of organic molecules. osti.gov |

| M06-2X | A high-nonlocality functional with a good performance for main-group thermochemistry and noncovalent interactions. | Suitable for studying systems where dispersion forces are important. |

| PBE | A parameter-free generalized gradient approximation (GGA) functional. | Commonly used in solid-state physics and for calculations on periodic systems. |

Ab Initio Calculations for Molecular Geometry and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for determining molecular geometry and stability. nih.gov These methods are essential for obtaining accurate predictions of bond lengths, bond angles, and torsional angles.

For the parent 1,3,5-cycloheptatriene molecule, ab initio calculations have confirmed its non-planar boat-like conformation. researchgate.net The addition of a carboxaldehyde substituent at the 1-position would likely introduce a slight perturbation to the ring geometry, affecting the planarity and the distribution of bond lengths. The stability of the molecule is intrinsically linked to its electronic structure, which can be precisely calculated using these methods. nih.gov

Table 2: Comparison of Ab Initio Methods

| Method | Description | Level of Accuracy |

|---|---|---|

| Hartree-Fock (HF) | A fundamental ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. | Provides a good starting point but neglects electron correlation. |

| Møller-Plesset Perturbation Theory (MP2) | A method that improves upon Hartree-Fock by including electron correlation effects through perturbation theory. | Offers a good balance between accuracy and computational cost. |

| Coupled Cluster (CC) | A highly accurate method that includes electron correlation to a very high degree. | Often considered the "gold standard" in quantum chemistry for its precision. nih.gov |

Aromaticity and Homoaromaticity Probing

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. While 1,3,5-cycloheptatriene itself is not aromatic, the potential for aromatic character in its ions or in a homoaromatic form is a topic of significant interest.

Delocalization Energies and Aromatic Stabilization Phenomena

Aromatic stabilization energy, often referred to as resonance energy, is the extra stability a compound gains from the delocalization of its π-electrons. uoc.grmakingmolecules.com This energy can be quantified by comparing the heat of hydrogenation of the cyclic compound to a hypothetical non-conjugated analogue. plutusias.com For benzene (B151609), this stabilization is significant, amounting to approximately 36 kcal/mol. uoc.grplutusias.com

1,3,5-cycloheptatriene, with its 6 π-electrons in a cyclic, but non-planar, system does not exhibit significant aromatic stabilization. The introduction of a carboxaldehyde group, which is an electron-withdrawing group, can influence the electron density within the ring and potentially affect any resonance stabilization.

Nucleus-Independent Chemical Shifts (NICS) Analysis for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule. github.ionih.gov It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. github.iomdpi.com A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. github.io

NICS calculations are a powerful tool for quantifying the degree of aromaticity and can be used to assess the influence of substituents. For this compound, NICS analysis could reveal how the carboxaldehyde group modulates the electronic structure of the seven-membered ring and its potential for aromatic or antiaromatic character. nih.govresearchgate.net

Table 3: Interpretation of NICS Values

| NICS Value | Interpretation | Example |

|---|---|---|

| Large Negative | Strongly Aromatic | Benzene |

| Slightly Negative | Weakly Aromatic | Pyrrole |

| Near Zero | Non-aromatic | Cyclohexane |

| Positive | Antiaromatic | Cyclobutadiene |

Frontier Molecular Orbital (FMO) Analysis in Valence Tautomerism

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energies and symmetries of these orbitals are crucial in determining the feasibility and outcome of chemical reactions. wikipedia.org

1,3,5-cycloheptatriene exists in a valence tautomerism with its bicyclic isomer, norcaradiene. This equilibrium is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. FMO analysis can provide significant insights into this dynamic process. wikipedia.org The HOMO of 1,3,5-cycloheptatriene has the correct symmetry to allow for a thermally allowed conrotatory ring closure to form norcaradiene. The presence of a carboxaldehyde substituent would be expected to alter the energies of the frontier orbitals, thereby influencing the position of the tautomeric equilibrium. Specifically, an electron-withdrawing group like carboxaldehyde would lower the energy of both the HOMO and LUMO.

Conformational Dynamics and Ring Inversion Barriers

The conformational landscape of 1,3,5-cycloheptatriene (CHT) is characterized by a flexible seven-membered ring. The ground state conformation of CHT is a boat-shaped structure. This non-planar geometry is subject to a dynamic process known as ring inversion, or a ring flip, where it passes through a planar transition state. beilstein-journals.org

Computational studies, supported by low-temperature NMR measurements, have been instrumental in quantifying the energy barrier associated with this process. The boat conformation is slightly homoaromatic and undergoes a degenerate ring flip through an antiaromatic C₂v transition state. beilstein-journals.org The free energy barrier for this inversion has been determined to be between 5.7 and 6.3 kcal/mol, depending on the solvent used in experimental measurements. beilstein-journals.org Theoretical calculations at the B3LYP/6-311+G(d,p) level have provided detailed geometric parameters for the boat conformation. beilstein-journals.org While specific computational data for this compound is not extensively detailed in the literature, the presence of the carboxaldehyde substituent on the C1 carbon is expected to influence the conformational dynamics and the energy barrier of the ring inversion process due to steric and electronic effects.

| Method | Solvent | Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Low Temperature 1H NMR | CBrF3 | 5.7 | beilstein-journals.org |

| Low Temperature 1H NMR | CF2Cl2 | 6.3 | beilstein-journals.org |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of pericyclic reactions involving 1,3,5-cycloheptatriene and its derivatives. researchgate.netnumberanalytics.com These reactions are characterized by a cyclic transition state and concerted electron movement. unina.it For substituted cycloheptatrienes, such as the formyl derivatives, computational studies have revealed that the position of the substituent dramatically influences the reactivity and the preferred reaction pathway. researchgate.net

DFT calculations on formyl cycloheptatrienes in reactions with dienophiles like 6,6-dimethylfulvene (B1295306) have shown that various cycloaddition pathways, including [4+2], [6+2], and [4+6] cycloadditions, are possible. researchgate.net These studies indicate that the reactions proceed through stepwise processes. The outcome of the cycloaddition is determined by a delicate interplay of factors including electronic conjugation, substrate distortion energy in the transition state, and dispersive interactions between the reactants. researchgate.net By modeling the transition state structures and their corresponding energies, computational approaches can successfully account for the distinct reactivity patterns observed for different isomers of formyl cycloheptatriene (B165957). researchgate.net

1,3,5-cycloheptatriene exists in a dynamic equilibrium with its bicyclic valence isomer, bicyclo[4.1.0]hepta-2,4-diene, commonly known as norcaradiene. beilstein-journals.org This equilibrium is a classic example of a valence tautomerism, which is a type of electrocyclic reaction. For the parent cycloheptatriene, the equilibrium strongly favors the monocyclic (CHT) form. beilstein-journals.org

| System | Computational Method | Energy Preference for Monocyclic Form (kcal/mol) | Reference |

|---|---|---|---|

| Parent Azepine (N-analog of CHT) | B3LYP/6-31G(d) | 7.9 | beilstein-journals.org |

The photochemistry of 1,3,5-cycloheptatriene is governed by the intricate dynamics on its excited-state potential energy surfaces. ebi.ac.uk Upon absorption of UV light, the molecule is promoted to an electronically excited state, initiating a cascade of ultrafast processes. youtube.com Computational modeling is crucial for understanding these complex events, which often involve nonadiabatic transitions through conical intersections—points where potential energy surfaces cross. ebi.ac.ukmiami.edu

Theoretical studies on cycloheptatriene and its derivatives have shed light on these pathways. For instance, upon ππ*-excitation, CHT is believed to undergo rapid internal conversion through conical intersections, leading back to the ground state or to photochemical products. ebi.ac.uk Ab initio CASSCF calculations on the related cycloheptatriene carboxylic acid have shown that photodecarboxylation proceeds without a barrier on the second excited singlet state (S₂) potential energy surface. rsc.org This suggests that the ordering and character of the excited states are critical in determining the photochemical outcome. Time-resolved photoelectron spectroscopy combined with nonadiabatic dynamics simulations has been used to trace the wavepacket evolution on these surfaces, revealing that nonadiabatic transitions can occur within 100 femtoseconds after photoexcitation. ebi.ac.uk These computational insights are essential for interpreting experimental results and building a complete picture of the photochemical reactivity of cycloheptatriene-based systems. nih.gov

Spectroscopic Characterization in Research on 1,3,5 Cycloheptatriene 1 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1,3,5-cycloheptatriene-1-carboxaldehyde in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information regarding the connectivity of atoms and the dynamic processes occurring within the molecule.

¹H NMR Applications in Isomerization and Conformational Analysis

Proton NMR spectroscopy is particularly powerful for studying the dynamic behavior of the cycloheptatriene (B165957) ring system. The boat-shaped conformation of the seven-membered ring undergoes a rapid ring inversion process. At room temperature, this inversion is so fast on the NMR timescale that an averaged spectrum is observed.

However, low-temperature ¹H NMR studies can "freeze out" this process, allowing for the observation of distinct signals for the axial and equatorial protons. This technique has been instrumental in determining the energy barrier for the ring inversion, a key parameter in understanding the molecule's conformational flexibility.

Furthermore, ¹H NMR is essential for studying the valence isomerization between the cycloheptatriene and its bicyclic norcaradiene tautomer. The position of this equilibrium is significantly influenced by substituents on the ring. For this compound, the electron-withdrawing nature of the aldehyde group can shift the equilibrium, and the chemical shifts and coupling constants of the vinyl and methylene (B1212753) protons provide direct evidence of the predominant tautomeric form.

Detailed ¹H NMR data for 2,4,6-cycloheptatriene-1-carbaldehyde, a closely related isomer, reveals the complexity of the spectrum and the wealth of structural information that can be extracted from coupling constants between the various protons on the ring and the aldehyde proton.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Cycloheptatriene Derivatives

| Proton Type | Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.0 - 10.0 |

| Olefinic (C=C-H) | 5.5 - 7.0 |

| Methylene (CH₂) | 2.0 - 3.0 |

Note: Specific values are highly dependent on the solvent, temperature, and substitution pattern.

¹³C NMR Applications for Carbon Framework Characterization

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the unambiguous characterization of the carbon framework.

The chemical shift of the carbonyl carbon of the aldehyde group is particularly diagnostic, typically appearing in the downfield region of the spectrum (around 190-200 ppm). The olefinic carbons of the triene system resonate in the range of 120-140 ppm, while the methylene (CH₂) carbon is found further upfield. The precise chemical shifts are sensitive to the electronic environment and can provide further insights into the conformational and tautomeric equilibria.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Olefinic (C=C) | 120 - 140 |

| Methylene (CH₂) | 25 - 40 |

Note: Data is based on typical ranges for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound. These methods provide a characteristic "fingerprint" of the molecule based on the stretching and bending of its chemical bonds.

The IR spectrum is particularly useful for identifying key functional groups. The strong absorption band corresponding to the C=O stretch of the aldehyde group is a prominent feature, typically appearing in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group can also be observed around 2720 cm⁻¹ and 2820 cm⁻¹. The C=C stretching vibrations of the triene system give rise to bands in the 1600-1650 cm⁻¹ region. Research on related cycloheptatriene carboxaldehyde derivatives has identified a conjugated aldehyde absorption at 5.93 µm (approximately 1686 cm⁻¹).

Raman spectroscopy provides complementary information. The C=C stretching modes are often strong in the Raman spectrum, providing further detail on the conjugated system. The symmetrical vibrations of the molecule are particularly Raman active, offering a more complete picture of the vibrational landscape when combined with IR data.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| C=O (Aldehyde) | Stretch | 1680 - 1700 |

| C-H (Aldehyde) | Stretch | ~2720, ~2820 |

| C=C (Alkene) | Stretch | 1600 - 1650 |

| C-H (Alkene) | Stretch | 3000 - 3100 |

| C-H (Alkane) | Stretch | 2850 - 2960 |

Ultrafast Spectroscopy for Reaction Dynamics and Electronic Relaxation

Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are employed to study the incredibly fast processes that occur after the molecule absorbs light. For cycloheptatriene and its derivatives, these studies often focus on the dynamics of internal conversion and valence isomerization.

Upon photoexcitation, this compound is promoted to an excited electronic state. Ultrafast spectroscopy allows researchers to track the decay of this excited state back to the ground state, a process that often occurs on the femtosecond to picosecond timescale. These measurements provide crucial information about the lifetime of the excited state and the efficiency of different relaxation pathways.

The presence of the carboxaldehyde group can influence these dynamics. As an electron-withdrawing group, it can alter the energy landscape of the excited states and potentially open up new relaxation channels or modify the rates of existing ones. While specific ultrafast studies on this compound are not widely reported, research on substituted polyenes demonstrates that substituents can significantly impact excited-state lifetimes and deactivation pathways.

X-ray Crystallography of Derivatives and Analogues for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging, particularly for liquids or oils like many cycloheptatriene derivatives.

To date, a crystal structure for this compound itself has not been reported in the crystallographic databases. Nevertheless, the structures of numerous cycloheptatriene derivatives and their metal complexes have been determined. These structures consistently show the boat conformation of the seven-membered ring.

By examining the crystal structures of closely related analogues, such as other 1-substituted cycloheptatrienes, researchers can make well-founded inferences about the solid-state conformation of this compound. These studies reveal key structural parameters, including bond lengths, bond angles, and the degree of puckering in the ring, which are essential for a complete understanding of the molecule's structure and for validating computational models. For instance, the study of cycloheptatriene derivatives with electron-withdrawing groups can provide insight into how such substituents affect the geometry of the ring system.

Applications in Advanced Synthetic and Organometallic Chemistry Utilizing 1,3,5 Cycloheptatriene 1 Carboxaldehyde

Building Block for Complex Molecule Synthesis

The cycloheptatriene (B165957) framework, functionalized with a carboxaldehyde group, serves as a versatile starting point for the synthesis of intricate molecular architectures, including non-benzenoid aromatic systems and large macrocyclic structures.

Annulenone Synthesis Incorporating Cycloheptatriene Rings

A close derivative, 1,3,5-cycloheptatriene-1,6-dicarbaldehyde, is a key precursor in the synthesis of bridged rsc.organnulene systems, which are of significant theoretical interest due to their aromatic properties. A pivotal reaction in this synthesis is the intramolecular Wittig condensation. Research has shown that triphenylphosphorane reagents react with 1,3,5-cycloheptatriene-1,6-dicarbaldehyde under both acidic and basic conditions to produce 1,6-methano rsc.organnulene-3,4-dicarboximides in moderate to good yields. wikipedia.org This transformation effectively "stitches" the ends of the cycloheptatriene system together, forming the bicyclic annulene core. wikipedia.orgcapes.gov.br

The reaction proceeds via a double Wittig reaction, where the phosphorane ylide attacks the aldehyde groups, leading to the formation of a new ring and the characteristic bridged structure of the methano rsc.organnulene.

| Cycloheptatriene Precursor | Reagent | Product Class | Key Transformation |

|---|---|---|---|

| 1,3,5-Cycloheptatriene-1,6-dicarbaldehyde | Triphenylphosphorane Dicarboximide Reagents | 1,6-Methano rsc.organnulene-dicarboximides | Intramolecular Double Wittig Condensation |

Substituted Azulene (B44059) Derivatives through Ring Expansion

The synthesis of azulenes, bicyclic non-benzenoid aromatic hydrocarbons composed of fused five- and seven-membered rings, can be achieved using cycloheptatriene-based starting materials. academie-sciences.fr One advanced strategy involves the gold-catalyzed cyclization of cycloheptatrienyl-substituted 1,5-diynes. mdpi.com In this methodology, a substrate containing a cycloheptatriene ring attached to a 1,5-diyne backbone undergoes a 5-endo-dig cyclization when treated with a gold catalyst. This process efficiently constructs the five-membered ring onto the existing seven-membered cycloheptatriene scaffold, directly yielding complex polycyclic systems such as 11H-indeno-[2,1-a]azulenes. mdpi.com

Another prominent method, the Yasunami-Takase reaction, utilizes 2H-cyclohepta[b]furan-2-ones (which can be derived from cycloheptatriene precursors) as the seven-membered ring source. acs.org These compounds undergo an [8+2] cycloaddition with enamines. The initial cycloadduct readily loses carbon dioxide and subsequently eliminates an amine to form the substituted azulene core. This method is particularly effective for introducing a variety of substituents onto the newly formed five-membered ring. acs.org

| Synthetic Strategy | Cycloheptatriene-Based Precursor | Key Reagent/Catalyst | Resulting Azulene System |

|---|---|---|---|

| Gold-Catalyzed Cyclization | Cycloheptatrienyl-substituted 1,5-diyne | Gold(I) Catalyst | Indenoazulenes |

| [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-one | Enamines | Substituted Azulenes |

Macrocyclic Systems Derivatized from Cycloheptatriene

The aldehyde functionality of 1,3,5-cycloheptatriene-1-carboxaldehyde allows for its incorporation into macrocyclic structures through reactions such as Schiff-base condensation. This reaction involves the condensation of the aldehyde with a primary amine to form an imine. By using a diamine, a [2+2] macrocyclization can be achieved, where two molecules of the cycloheptatriene aldehyde react with two molecules of the diamine to form a large ring system containing two cycloheptatriene units and two diimine linkers. nih.gov This approach offers a modular route to novel macrocycles whose properties can be tuned by varying the length and nature of the diamine linker. Such macrocycles are of interest in supramolecular chemistry and materials science. nih.gov

Precursor for Reactive Intermediates

Beyond its use as a stable building block, the cycloheptatriene scaffold can be strategically employed to generate highly reactive chemical species that are otherwise difficult to access.

Carbene Generation and Reactivity from Cycloheptatriene Scaffolds

7-Substituted cycloheptatrienes have emerged as safe and powerful precursors for the generation of metal carbenes, particularly gold(I) carbenes. researchgate.net This transformation is accomplished via a retro-Buchner reaction. researchgate.netrsc.org In this process, a cationic gold(I) complex coordinates to one of the double bonds of the cycloheptatriene ring. This coordination facilitates a cyclopropanation/ring-opening sequence that is in equilibrium with a norcaradiene tautomer. The system then undergoes fragmentation, releasing a stable aromatic molecule (such as benzene (B151609) or naphthalene) and generating a gold(I) carbene intermediate. researchgate.net The formation of the highly stable aromatic byproduct provides a strong thermodynamic driving force for the reaction.

These generated carbenes are highly reactive intermediates that can participate in a variety of subsequent transformations, including cyclopropanations with alkenes and other cycloaddition reactions. researchgate.net The use of cycloheptatrienes as carbene precursors offers a safer alternative to the more traditional use of diazo compounds, which are often explosive and thermally unstable. researchgate.net

| Precursor Type | Reaction | Generated Intermediate | Driving Force |

|---|---|---|---|

| 7-Substituted Cycloheptatriene | Retro-Buchner Reaction (with Au(I) complex) | Gold(I) Carbene | Formation of a stable aromatic byproduct |

Ligand Design in Organometallic Catalysis

The cycloheptatriene moiety and its corresponding cycloheptatrienyl cation are versatile ligands in organometallic chemistry. The neutral cycloheptatriene (C₇H₈) typically coordinates to a metal center in an η⁶ fashion, acting as a 6-electron donor. academie-sciences.fr Alternatively, removal of a hydride ion from the CH₂ group generates the planar, aromatic cycloheptatrienyl (tropylium) cation (C₇H₇⁺), which coordinates in an η⁷ fashion as a 6-electron donor. This versatility allows for the synthesis of a wide range of organometallic complexes with metals such as molybdenum, zirconium, and manganese.

While the cycloheptatrienyl ring can act as a non-reactive "spectator ligand," its electronic properties can influence the reactivity of the metal center. More advanced ligand design involves incorporating donor atoms (like phosphorus) onto the cycloheptatriene backbone. Such linked cycloheptatrienyl-phosphine ligands create a chelating effect, leading to more stable and well-defined metal complexes. Molybdenum complexes featuring these linked cycloheptatrienyl–phosphane ligands have been shown to be active catalysts for the ring-opening metathesis polymerization (ROMP) of norbornene. This demonstrates that rational design based on the cycloheptatriene scaffold can lead to the development of effective catalysts for important organic transformations.

Organocatalysis with Tropylium (B1234903) Derivatives

The tropylium ion ([C₇H₇]⁺), the aromatic cation derived from cycloheptatriene, has emerged as a versatile and powerful organocatalyst. researchgate.netnih.gov Its stability, arising from its 6π-electron aromatic system, combined with its electrophilic nature, allows it to catalyze a variety of organic transformations under mild conditions. nih.gov The derivatization of the tropylium ion, for instance, by incorporating a formyl group to create the 1-formyltropylium ion, can modulate its catalytic activity and introduce new functionalities.

The synthesis of tropylium salts from cycloheptatriene derivatives is a well-established process, typically involving hydride abstraction using a strong electrophile. nih.gov For this compound, this transformation would lead to the 1-formyltropylium ion. This cationic species can act as a Lewis acid catalyst, activating substrates for nucleophilic attack.

Tropylium ion organocatalysis has been successfully applied to a range of reactions, including:

Amide bond formation: The tropylium ion can facilitate the activation of carboxylic acids and amines, promoting their coupling to form amides under mild conditions. nih.gov

Metathesis reactions: Tropylium catalysts have been shown to be effective in carbonyl-olefin metathesis reactions. nih.gov

Acetalization and trans-acetalization reactions: The electrophilicity of the tropylium ion makes it an effective catalyst for these transformations. researchgate.net

The presence of the aldehyde group in the 1-formyltropylium ion could offer several advantages in organocatalysis. The electron-withdrawing nature of the formyl group would enhance the electrophilicity of the tropylium ring, potentially increasing its catalytic activity. Furthermore, the aldehyde functionality itself could participate in reactions or be used as a handle for immobilizing the catalyst on a solid support.

Table 2: Selected Organocatalytic Reactions Mediated by Tropylium Ions

| Reaction Type | Substrates | Catalyst | Key Advantages |

| Amide Bond Formation | Carboxylic acids, Amines | Tropylium ion | Mild conditions, high yields. nih.gov |

| Carbonyl-Olefin Metathesis | Aldehydes, Olefins | Tropylium ion | Effective organic Lewis acid catalysis. nih.gov |

| Acetalization | Aldehydes/Ketones, Alcohols | Tropylium ion | High efficiency. researchgate.net |

While the specific use of the 1-formyltropylium ion derived from this compound as an organocatalyst is a specialized area of research, the general principles of tropylium ion catalysis strongly suggest its potential in a wide array of synthetic transformations. researchgate.netnih.gov

Q & A

Q. What are the recommended methods for synthesizing 1,3,5-Cycloheptatriene-1-carboxaldehyde in a laboratory setting?

Synthesis typically involves Diels-Alder-like cycloadditions or photochemical ring-opening strategies due to the strained cycloheptatriene system. A common approach is the condensation of pre-functionalized cycloheptatriene precursors with formylating agents under inert conditions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by characterization using NMR and GC-MS to confirm structure and purity .

Q. How can researchers ensure the purity of this compound post-synthesis?

Purity validation requires a combination of analytical techniques:

- Gas Chromatography (GC): Use non-polar columns (e.g., DB-5) with helium carrier gas and temperature ramping (e.g., 60°C to 250°C at 3°C/min) to resolve closely eluting impurities .

- NMR Spectroscopy: Analyze H and C spectra for characteristic aldehyde proton peaks (~9-10 ppm) and conjugated triene signals .

- Mass Spectrometry (MS): Confirm molecular ion peaks ([M]) and fragmentation patterns consistent with the compound’s structure .

Q. What safety protocols should be followed when handling this compound?

Refer to SDS guidelines for analogous aldehydes (e.g., 3-Cyclohexene-1-carboxaldehyde):

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility.

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde group’s electron-withdrawing effect may polarize the triene system, favoring [4+3] cycloadditions. Validate predictions experimentally using kinetic studies and substituent effects .

Q. How do solvent polarity and temperature affect the stability of this compound?

Stability studies should include:

- Thermal Gravimetric Analysis (TGA): Monitor decomposition temperatures under nitrogen.

- UV-Vis Spectroscopy: Track absorbance changes (e.g., λmax shifts) in polar (DMSO) vs. non-polar (hexane) solvents to assess conjugation stability.

- Accelerated Aging Tests: Store samples at 40°C for 4 weeks and compare purity via GC .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved for this compound?

Cross-validate using complementary techniques:

- If NMR suggests aldehyde tautomerism but IR lacks a strong C=O stretch, employ X-ray crystallography to confirm the dominant tautomer.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the triene system’s conjugation .

Q. What experimental designs are optimal for studying the compound’s conjugation effects on photochemical behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.